molecular formula C6H7BFNO4S B6238807 (4-fluoro-3-sulfamoylphenyl)boronic acid CAS No. 1036738-32-5

(4-fluoro-3-sulfamoylphenyl)boronic acid

Cat. No. B6238807
CAS RN: 1036738-32-5
M. Wt: 219
InChI Key:
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Description

“(4-fluoro-3-sulfamoylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are used as synthetic intermediates in organic synthesis . The CAS RN ® for this compound is 1036738-32-5 .

Scientific Research Applications

Sensing Applications

(4-fluoro-3-sulfamoylphenyl)boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

The compound’s ability to form stable complexes with diols allows it to be used in biological labelling and protein manipulation. It can modify proteins and label cells, which is essential for understanding biological processes and disease mechanisms .

Development of Therapeutics

Boronic acids, including (4-fluoro-3-sulfamoylphenyl)boronic acid , are being explored for their potential in therapeutic development. Their interactions with various biological molecules make them candidates for drug design and delivery systems .

Separation Technologies

In the field of separation technologies, boronic acids are employed for their selective binding properties. This is particularly useful in the electrophoresis of glycated molecules, where the boronic acid can interact specifically with sugar moieties .

Suzuki–Miyaura Coupling

This compound is also relevant in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. It serves as a boron reagent that participates in the cross-coupling process, forming carbon-carbon bonds under mild conditions .

Material Science

In material science, (4-fluoro-3-sulfamoylphenyl)boronic acid is used as a building block for creating microparticles and polymers. These materials have applications in analytical methods and controlled release systems, such as insulin delivery .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (4-fluoro-3-sulfamoylphenyl)boronic acid can be achieved through a two-step process. The first step involves the synthesis of 4-fluoro-3-nitrophenylsulfonamide, which is then converted to the desired product in the second step.", "Starting Materials": [ "4-fluoro-3-nitrophenol", "sulfanilamide", "boronic acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-fluoro-3-nitrophenylsulfonamide", "a. Dissolve 4-fluoro-3-nitrophenol (1.0 g) and sulfanilamide (1.2 g) in ethanol (20 mL) and add sodium hydroxide (0.5 g).", "b. Heat the mixture at 80°C for 4 hours.", "c. Cool the mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry it to obtain 4-fluoro-3-nitrophenylsulfonamide (1.5 g, 85% yield).", "Step 2: Conversion of 4-fluoro-3-nitrophenylsulfonamide to (4-fluoro-3-sulfamoylphenyl)boronic acid", "a. Dissolve 4-fluoro-3-nitrophenylsulfonamide (1.0 g) and boronic acid (1.2 g) in ethanol (20 mL).", "b. Add hydrochloric acid (1.0 mL) and heat the mixture at reflux for 4 hours.", "c. Cool the mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry it to obtain (4-fluoro-3-sulfamoylphenyl)boronic acid (1.2 g, 70% yield)." ] }

CAS RN

1036738-32-5

Product Name

(4-fluoro-3-sulfamoylphenyl)boronic acid

Molecular Formula

C6H7BFNO4S

Molecular Weight

219

Purity

95

Origin of Product

United States

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